BenchChemオンラインストアへようこそ!

3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Lipophilicity Drug-likeness Building Block Selection

For SAR programs optimizing CNS exclusion vs. systemic distribution, this ortho-trifluoromethoxy azetidine sulfonamide delivers a controlled XLogP3 of 2.7 and elevated TPSA (65 Ų)—precisely between the 2-Cl and 5-F-2-OMe analogues. Its 9 hydrogen bond acceptors support multi-contact kinase pocket engagement. Do NOT substitute with the chloro or unsubstituted phenyl variants without re-optimizing your synthetic step or biological assay; the electronic and steric effects of the ortho-OCF₃ group on sulfonamide geometry are non-interchangeable. Ideal for lead optimization where reducing BBB permeability is required while maintaining systemic exposure.

Molecular Formula C12H11F6NO4S
Molecular Weight 379.27
CAS No. 2034339-62-1
Cat. No. B2761372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine
CAS2034339-62-1
Molecular FormulaC12H11F6NO4S
Molecular Weight379.27
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C12H11F6NO4S/c13-11(14,15)7-22-8-5-19(6-8)24(20,21)10-4-2-1-3-9(10)23-12(16,17)18/h1-4,8H,5-7H2
InChIKeyUBXWBJCIGOPHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine (CAS 2034339-62-1): A Fluorinated Azetidine Sulfonamide Building Block


3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a synthetic organic compound belonging to the class of azetidine sulfonamides [1]. It features an azetidine ring substituted with a 2,2,2-trifluoroethoxy group at the 3-position and an N-sulfonyl group bearing a 2-(trifluoromethoxy)phenyl ring. This compound is primarily employed as a specialized building block in medicinal chemistry, where the combination of a highly fluorinated aryl sulfonamide and a fluorinated ethoxy side chain can influence physicochemical properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity [1].

Why 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine Cannot Be Readily Replaced by Analogous Azetidine Sulfonamides


Within the family of 3-(2,2,2-trifluoroethoxy)-azetidine sulfonamides, modifications to the aryl sulfonyl group produce substantial changes in calculated lipophilicity (ΔXLogP3 up to 1.0 units) and topological polar surface area [1]. These shifts directly alter membrane permeability and solubility, meaning a compound like 1-((2-chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine or 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine cannot simply be substituted on a 1:1 molar basis without re-optimizing the subsequent synthetic step or biological assay. The ortho-trifluoromethoxy group on the target compound introduces distinct electronic and steric effects relative to chloro, fluoro-methoxy, or unsubstituted phenyl analogues, which can affect sulfonamide geometry and target engagement in downstream applications [1].

Quantitative Head-to-Head Evidence for 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine Selection


Comparison of Lipophilicity (XLogP3) Across 3-(2,2,2-Trifluoroethoxy)-azetidine Sulfonamide Analogues

The target compound exhibits a computed XLogP3 of 2.7, which is intermediate among close structural analogues. The ortho-chloro derivative has a lower XLogP3 (2.5), while the 5-fluoro-2-methoxyphenyl variant is slightly more lipophilic (XLogP3 2.9). The difluoromethyl analogue (CAS 2309572-60-7) shows an XLogP3 of 2.4, reflecting the impact of replacing the trifluoroethoxy side chain with a difluoromethyl group [1].

Lipophilicity Drug-likeness Building Block Selection

Hydrogen Bond Acceptor Count as a Metric for Binding and Solubility Differentiation

The target compound has a computed hydrogen bond acceptor count of 9, which is higher than the 2-chloro analogue (7 HBA) and the 5-fluoro-2-methoxy analogue (8 HBA), but comparable to the difluoromethyl analogue (9 HBA) [1]. The additional acceptors arise from the trifluoromethoxy group (–OCF₃) on the aryl ring, which can engage in additional intermolecular interactions relative to simpler halogen or methoxy substituents.

Hydrogen bonding Medicinal chemistry Physicochemical property

Topological Polar Surface Area (TPSA) and Its Impact on Membrane Permeability

The target compound has a computed TPSA of 65 Ų, compared to 55 Ų for the 2-chloro analogue, 64 Ų for the 5-fluoro-2-methoxy analogue, and 65 Ų for the difluoromethyl analogue [1]. The higher TPSA of the target relative to the 2-chloro compound (ΔTPSA = +10 Ų) suggests lower intrinsic membrane permeability, a factor to consider when selecting a building block for CNS-penetrant versus peripherally restricted agent design.

TPSA Permeability Drug design

Optimal Deployment Scenarios for 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine Based on Differentiating Properties


Synthesis of Sulfonamide-Containing Kinase Inhibitors Requiring Balanced Lipophilicity

With an intermediate XLogP3 of 2.7, this building block is well-suited for the preparation of kinase inhibitor candidates where both solubility and cellular permeability must be jointly optimized [1]. Its lipophilicity sits between the more hydrophilic 2-chloro analogue (XLogP3 2.5) and the more lipophilic 5-fluoro-2-methoxy analogue (XLogP3 2.9), providing a starting point for fine-tuning ADME properties within a lead series.

Design of Compounds with Enhanced Hydrogen-Bonding Potential for Protein Target Engagement

The presence of the ortho-trifluoromethoxy group contributes to a high hydrogen bond acceptor count (9 HBA) [1]. This characteristic is advantageous when designing ligands intended to form multiple stabilizing contacts with a protein binding pocket, such as ATP-binding sites in kinases or bromodomain targets, where additional polar interactions can improve selectivity.

Peripherally Restricted Drug Candidates Requiring Reduced CNS Penetration

The elevated TPSA of 65 Ų, combined with the higher HBA count, predicts lower passive permeability through the blood-brain barrier compared to the 2-chloro analogue (TPSA 55 Ų) [1]. This building block is therefore preferred when the pharmacological objective is to minimize CNS exposure while maintaining systemic distribution, a common requirement for anti-inflammatory or metabolic disease targets.

Comparative SAR Studies of ortho-Substituted Aryl Sulfonamides in Lead Optimization Programs

When conducting structure-activity relationship (SAR) investigations, the target compound serves as a key member of the ortho-trifluoromethoxy subset, enabling direct comparison with the 2-chloro, 5-fluoro-2-methoxy, and difluoromethyl analogues [1]. Systematic evaluation of these closely related building blocks in the same assay platform allows medicinal chemists to isolate the contributions of aryl substitution to potency, selectivity, and pharmacokinetic profile.

Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.